molecular formula C30H21N9O3 B3323692 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene CAS No. 1680199-77-2

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene

Cat. No. B3323692
CAS RN: 1680199-77-2
M. Wt: 555.5 g/mol
InChI Key: BVYCBZSJJLXQLA-UHFFFAOYSA-N
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Description

“1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene” is a chemical compound with the molecular formula C30H21N9O3 and a molecular weight of 555.54624 . It is commonly used as a monomer to synthesize Metal-Organic Frameworks (MOFs) .


Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of a benzene ring with three phenoxy groups attached at the 1,3,5 positions. Each phenoxy group is further substituted with a 4H-1,2,4-triazol-4-yl group . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 555.54624 and a molecular formula of C30H21N9O3 . Other physical and chemical properties such as boiling point, density, and acidity are not provided in the available resources.

Scientific Research Applications

Organic Synthesis Intermediate

“1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene” can be used as an intermediate in organic synthesis . This means it can be used in the production of a variety of other chemical compounds.

Pharmaceutical Intermediate

This compound can also serve as a pharmaceutical intermediate . It can be used in the development and synthesis of various pharmaceutical drugs.

Metal-Organic Frameworks (MOFs)

It can be used as monomers to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis.

Drug Delivery

The compound has been used in drug delivery systems . This could involve using the compound to help transport a drug to a specific site within the body, improving the drug’s effectiveness and reducing side effects.

Cancer Treatment Research

Compounds containing a 1,2,4-triazole ring, such as “1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene”, have been used in the treatment of breast cancer . They have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women due to their apparent superiority to estrogen receptor antagonists, such as tamoxifen .

Research Tool

As a research tool, this compound can be used in various laboratory experiments and research processes . Its properties and interactions with other substances can provide valuable insights in various fields of study.

properties

IUPAC Name

4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCBZSJJLXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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